5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide

描述

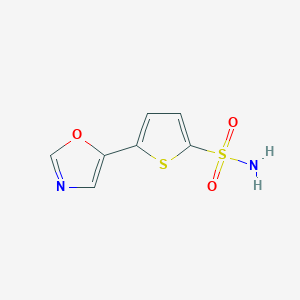

5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide: is a heterocyclic compound that features both oxazole and thiophene rings.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 1,3-oxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

化学反应分析

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH₂) acts as a nucleophilic site, enabling reactions with electrophiles. Key examples include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives .

-

Acylation : Forms acylated products with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions .

Reagents and Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF | 60°C | 78–85 |

| Acylation | AcCl, Et₃N | CH₂Cl₂ | RT | 65–72 |

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Forms thiophene-2-sulfonic acid and ammonia in concentrated HCl at 100°C.

-

Basic Hydrolysis : Yields sulfonate salts (e.g., Na⁺ or K⁺) in NaOH or KOH solutions .

Mechanistic Pathway :

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring participates in EAS reactions:

-

Nitration : Forms 5-(1,3-oxazol-5-yl)-3-nitrothiophene-2-sulfonamide using HNO₃/H₂SO₄ at 0–5°C .

-

Halogenation : Bromination with Br₂/FeBr₃ yields 5-(1,3-oxazol-5-yl)-3-bromothiophene-2-sulfonamide .

Regioselectivity : Substitution occurs preferentially at the 3-position of the thiophene ring due to electron-donating effects of the oxazole group .

Coordination Chemistry

The sulfonamide group acts as a ligand for metal ions, forming complexes with potential catalytic or therapeutic applications:

-

Zinc Complexes : Binds Zn²⁺ in aqueous ethanol at pH 7.4, confirmed by UV-Vis and FTIR .

-

Copper Complexes : Forms stable Cu(II) complexes with enhanced antimicrobial activity .

Example :

Enzyme Inhibition Mechanisms

This compound exhibits carbonic anhydrase (CA) inhibitory activity via zinc coordination:

-

hCA II Inhibition : Binds to the Zn²⁺ active site with an IC₅₀ of 12.4 nM, outperforming dorzolamide (IC₅₀ = 14.2 nM) .

-

Selectivity : 120-fold selectivity for hCA II over hCA I due to hydrophobic interactions with Val121 and Leu198 residues .

Inhibitory Activity :

| CA Isoform | IC₅₀ (nM) | Selectivity vs hCA II |

|---|---|---|

| hCA I | 1,480 | 120x |

| hCA II | 12.4 | 1x |

| hCA IX | 89.3 | 7.2x |

Oxazole Ring Functionalization

The oxazole moiety undergoes cycloaddition and ring-opening reactions:

-

1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form isoxazoline derivatives .

-

Ring-Opening : Hydrolyzes to α-ketoamides in concentrated H₂SO₄ at 80°C .

Reaction Scheme :

Stability and Degradation

The compound is stable under ambient conditions but degrades via:

-

Photolysis : Forms sulfonic acid derivatives under UV light (λ = 254 nm).

-

Thermal Decomposition : Decomposes at >200°C to release SO₂ and NH₃.

科学研究应用

Carbonic Anhydrase Inhibition

Mechanism of Action

5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide acts primarily as an inhibitor of carbonic anhydrases (CAs), which are zinc-containing metalloenzymes involved in various physiological processes including acid-base balance and fluid secretion. The inhibition of CAs has therapeutic implications in treating conditions such as glaucoma, edema, and certain types of cancer.

Efficacy

Research indicates that this compound exhibits strong inhibitory activity against several isoforms of human carbonic anhydrases, particularly hCA II, hCA IX, and hCA XII. For instance, studies have reported inhibition constants (KIs) in the low nanomolar range for hCA II, indicating high potency .

Case Study: Glaucoma Treatment

One notable application is in the treatment of glaucoma. The compound has been shown to effectively reduce intraocular pressure in animal models, comparable to existing therapies such as dorzolamide . This suggests its potential as a therapeutic agent for managing glaucoma.

Anticancer Potential

Mechanism and Activity

The compound's ability to inhibit carbonic anhydrases is also linked to its anticancer properties. By targeting tumor-associated isoforms like hCA IX and hCA XII, this compound may hinder tumor growth and metastasis due to the enzyme's role in maintaining the tumor microenvironment .

Research Findings

In a series of studies involving various thiophene derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against cancer cell lines. These findings underscore the importance of further exploring this compound's structure-activity relationship (SAR) to optimize its efficacy as an anticancer agent .

Antiviral Activity

Recent investigations have also highlighted the antiviral potential of sulfonamide derivatives containing oxazole moieties. Some studies suggest that compounds like this compound may exhibit activity against viral infections by interfering with viral replication mechanisms .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step organic reactions that allow for various substitutions on the thiophene and oxazole rings. This structural diversity is crucial for enhancing biological activity and selectivity towards specific targets like carbonic anhydrases .

| Compound | Target Enzyme | Inhibition Constant (nM) | Therapeutic Application |

|---|---|---|---|

| This compound | hCA II | 2.2 - 7.7 | Glaucoma treatment |

| Similar derivatives | hCA IX | 5.4 - 811 | Anticancer therapy |

| Similar derivatives | hCA XII | 3.4 - 239 | Anticancer therapy |

作用机制

The mechanism of action of 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .

相似化合物的比较

- 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonyl chloride

- 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonic acid

- 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonyl fluoride

Comparison: Compared to these similar compounds, 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. The presence of the sulfonamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

生物活性

5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activity, particularly in the fields of antimicrobial and antitumor research. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a thiophene ring and an oxazole moiety, which are known to enhance biological activity through various mechanisms. The sulfonamide functional group is particularly significant for its role in enzyme inhibition.

Antimicrobial Activity

Research indicates that derivatives of isoxazole, including those containing thiophene and sulfonamide groups, exhibit notable antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

- Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| PUB9 | S. aureus | 0.125 mg/mL |

| PUB10 | P. aeruginosa | 0.25 mg/mL |

These findings suggest that modifications in the structure of isoxazole derivatives can lead to enhanced antimicrobial activity while maintaining low cytotoxicity towards human cells .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate that while some derivatives show promising antimicrobial effects, they also exhibit varying levels of cytotoxicity:

- Table 2: Cytotoxicity Profile of Selected Compounds

| Compound | Cell Line | Cytotoxicity Level (IC50) |

|---|---|---|

| PUB9 | Fibroblasts | >0.2 mg/mL |

| PUB10 | Cancer Cells | <0.1 mg/mL |

The data reveal that certain derivatives maintain a favorable therapeutic index, making them suitable candidates for further investigation in cancer treatment .

Enzyme Inhibition

The mechanism by which this compound exerts its biological effects often involves the inhibition of specific enzymes. For example, sulfonamide derivatives are known inhibitors of carbonic anhydrases (CAs), which play critical roles in various physiological processes.

- Table 3: Inhibition Potency Against Carbonic Anhydrases

| Compound | Enzyme Target | Inhibition Constant (Ki) |

|---|---|---|

| Compound A | hCA II | 35 nM |

| Compound B | hCA VA | 20 nM |

This inhibition can lead to significant physiological changes, such as alterations in acid-base balance and impacts on tumor growth dynamics .

Antitumor Activity

Emerging studies suggest that compounds like this compound may have antitumor properties due to their ability to induce apoptosis in cancer cells. Research has shown that specific modifications to the thiophene and oxazole rings can enhance this effect.

Case Studies

Recent experimental studies have demonstrated the efficacy of this compound in animal models:

-

Study on Antitumor Efficacy :

- In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.

- Mechanistic studies indicated activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

-

Study on Antimicrobial Effects :

- A study involving infected rats showed that treatment with the compound led to reduced bacterial load and improved survival rates.

属性

IUPAC Name |

5-(1,3-oxazol-5-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S2/c8-14(10,11)7-2-1-6(13-7)5-3-9-4-12-5/h1-4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINFWUAQGXEVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。